Cas no 82448-67-7 (2',4',5,7-tetrahydroxy-5'-(3-methyl-2-butenyl)isoflavone)

82448-67-7 structure
Productnaam:2',4',5,7-tetrahydroxy-5'-(3-methyl-2-butenyl)isoflavone
2',4',5,7-tetrahydroxy-5'-(3-methyl-2-butenyl)isoflavone Chemische en fysische eigenschappen
Naam en identificatie
-
- 2',4',5,7-tetrahydroxy-5'-(3-methyl-2-butenyl)isoflavone
- Allolicoisoflavone
- Allolicoisoflavone A
- 3-(2,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl)-5,7-dihydroxy-4H-chromen-4-one
- CHEMBL1929044
- 3-[2,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-4H-chromen-4-one
- CHEBI:69085
- 82448-67-7
- Q27137424
- UNII-OEL77NM46K
- 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl)-5,7-dihydroxy-
- 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl)-5,7-dihydroxy-
- OEL77NM46K
- 5,7,2',4'-Tetrahydroxy-5'-prenylisflavone
- 3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one
-
- Inchi: InChI=1S/C20H18O6/c1-10(2)3-4-11-5-13(16(23)8-15(11)22)14-9-26-18-7-12(21)6-17(24)19(18)20(14)25/h3,5-9,21-24H,4H2,1-2H3
- InChI-sleutel: WHPDMWPIFCRONU-UHFFFAOYSA-N
- LACHT: CC(=CCC1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O)C
Berekende eigenschappen
- Exacte massa: 354.11033829g/mol
- Monoisotopische massa: 354.11033829g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 3
- Complexiteit: 593
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 107Ų
- XLogP3: 4.2
2',4',5,7-tetrahydroxy-5'-(3-methyl-2-butenyl)isoflavone Gerelateerde literatuur
-
D. M. X. Donnelly,G. M. Boland Nat. Prod. Rep. 1995 12 321
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